Fangchinoline
Overview
Description
Fangchinoline is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra. This compound has been traditionally used in Chinese medicine for treating various ailments such as fever, inflammation, rheumatism, and edema . Recent studies have highlighted its potential in modulating cytokine-impelled apoptosis via the dual regulation of NF-κB and AP-1 pathways .
Mechanism of Action
Fangchinoline is a bisbenzylisoquinoline alkaloid derived from Stephaniae tetrandrine S. Moore, a plant used in traditional medicine . It has been found to exhibit diverse pharmacological effects, including significant anti-neoplastic activities .
Target of Action
This compound targets several key proteins and pathways in cells. It has been found to target Focal Adhesion Kinase (FAK), a protein highly expressed in tumor cells . It also targets Far Upstream Element Binding Protein 2 (FUBP2), which is involved in the homologous recombination pathway . Additionally, it has been found to have inhibitory effects against various enteroviruses .
Mode of Action
This compound interacts with its targets to modulate their activity. For instance, it suppresses FAK-mediated signaling pathways in tumor cells . It also binds directly to FUBP2, inhibiting the homologous recombination pathway . In the case of enteroviruses, it targets the early stage of the viral life cycle .
Biochemical Pathways
This compound modulates several biochemical pathways. It has been found to modulate cytokine-impelled apoptosis via the dual regulation of NF-κB and AP-1 pathways . It also activates the AMPK/mTOR/ULK1 signaling pathway, which is involved in autophagy .
Pharmacokinetics
The pharmacokinetics of this compound has been studied in rats. A pharmacokinetic/pharmacodynamic model was set up by combining pharmacokinetic parameters and effective indexes in rats . The results showed good linear relationships between the areas under the concentration-time curves and these effective indexes .
Result of Action
This compound has been found to have significant effects at the molecular and cellular levels. It attenuates the growth of both leukemic and multiple myeloma cells and represses NF-κB and AP-1 activation through diverse mechanisms . It also induces apoptosis and adaptive autophagy in bladder cancer .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found to effectively impede the replication of various viruses in vitro . .
Biochemical Analysis
Biochemical Properties
Fangchinoline interacts with various enzymes, proteins, and other biomolecules. It modulates cytokine-impelled apoptosis via the dual regulation of NF-κB and AP-1 pathways . It also affects the expression of autophagy markers via both inhibition and induction of autophagy .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It attenuates the growth of both leukemic and multiple myeloma cells and represses NF-κB, and AP-1 activation through diverse mechanisms . In breast cancer cells, FCN inhibited cell proliferation and induced cell death that was driven by the mitochondrial pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It represses NF-κB, and AP-1 activation through diverse mechanisms, including attenuation of phosphorylation of IκB kinase (IKK) and p65 . It also inhibits autophagic flux in PEDV-infected cells by regulating the expression of autophagy-related proteins and changing PEDV virus particles .
Temporal Effects in Laboratory Settings
This compound effectively impedes the replication of vesicular stomatitis virus (VSV), encephalomyocarditis virus (EMCV), influenza A virus (H1N1), and herpes simplex virus-1 (HSV-1) in vitro . It also inhibits autophagosomes–lysosomes fusion and affects cellular acidification .
Dosage Effects in Animal Models
In animal models, after induction of arthritis, the rodents were given 10 and 30 mg/kg of this compound orally 1 h before conducting behavioral experiments . The behavioral parameters in the carrageenan/kaolin arthritis rat model and collagen-induced arthritis mouse model and inflammatory signs in the histological analysis were found to be ameliorated in this compound-treated groups .
Metabolic Pathways
This compound is involved in various metabolic pathways. It modulates the activation of various important oncogenic molecules involved in tumorigenesis leading to a significant decrease in aberrant proliferation, survival, and metastasis of tumor cells .
Transport and Distribution
It is known that this compound can affect the cellular localization of various proteins and signaling pathways .
Subcellular Localization
This compound affects the subcellular localization of various proteins and signaling pathways. For instance, it was observed to mitigate nuclear localization of p65
Preparation Methods
Synthetic Routes and Reaction Conditions: Fangchinoline can be synthesized through various chemical processes. One common method involves the use of high-performance liquid chromatography (HPLC) for the simultaneous quantitation of this compound and tetrandrine in Stephaniae tetrandrae radix . Another method involves ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for quantifying this compound in rat plasma .
Industrial Production Methods: Industrial production of this compound often involves the extraction from the root of Stephania tetrandra using solvents like methanol and water. The extracted compound is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Fangchinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to modulate cytokine-impelled apoptosis via the dual regulation of NF-κB and AP-1 pathways .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol, water, and acetonitrile. The conditions often involve the use of chromatographic techniques for purification and quantitation .
Major Products Formed: The major products formed from the reactions involving this compound include its derivatives, which have shown potent anticancer activities .
Scientific Research Applications
Fangchinoline has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various derivatives that exhibit potent anticancer activities.
Biology: this compound has been shown to modulate cytokine-impelled apoptosis and inhibit the replication of HIV-1 by impairing gp160 proteolytic processing
Medicine: It is used in traditional Chinese medicine for treating fever, inflammation, rheumatism, and edema.
Industry: this compound is used in the production of various pharmaceutical formulations.
Comparison with Similar Compounds
Fangchinoline is often compared with other bisbenzylisoquinoline alkaloids such as tetrandrine. While both compounds exhibit significant anticancer activities, this compound has shown unique properties in modulating cytokine-impelled apoptosis and inhibiting HIV-1 replication . Other similar compounds include calycosin-7-O-β-D-glucoside, which is also quantified using UHPLC-MS/MS techniques .
References
Properties
IUPAC Name |
(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQSJHUEZBTSAT-VMPREFPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893498 | |
Record name | Fangchinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436-77-1 | |
Record name | Fangchinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fangchinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000436771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fangchinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fangchinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FANGCHINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953592C3ZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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